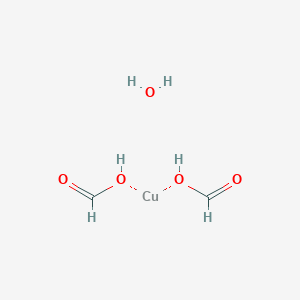

Copper formate hydrate

Description

Overview of Copper(II) Formate (B1220265) Hydrate (B1144303) Variants and Research Significance

Copper(II) formate exists in several forms, primarily distinguished by their degree of hydration. The most common variants are the anhydrous form, Cu(HCOO)₂, the dihydrate, Cu(HCOO)₂·2H₂O, and the tetrahydrate, Cu(HCOO)₂·4H₂O. crystalls.info Each variant possesses a unique crystal structure, which in turn dictates its specific physical and chemical properties.

Anhydrous Copper(II) Formate (Cu(HCOO)₂): This form exists in at least two polymorphic modifications, α- and β-Cu(HCOO)₂. researchgate.net These polymorphs exhibit different magnetic behaviors; for instance, the α-form shows ferromagnetic ordering at low temperatures, while the β-form displays antiferromagnetic characteristics. researchgate.netrsc.org The anhydrous forms are notable for their three-dimensional array structures where copper atoms are linked by formate groups. acs.org The blue modification is thought to have a crystal structure similar to the tetrahydrate, with strong superexchange interactions. acs.org

Copper(II) Formate Dihydrate (Cu(HCOO)₂·2H₂O): The dihydrate crystallizes in the monoclinic system. crystalls.infoiucr.org Its structure consists of chains of copper atoms bridged by formate groups in both anti-syn and anti-anti arrangements. iucr.org The coordination environment around the copper atoms is a distorted octahedron. iucr.org

Copper(II) Formate Tetrahydrate (Cu(HCOO)₂·4H₂O): This bright blue crystalline solid is one of the most studied variants. crystalls.info It crystallizes in a monoclinic system and is known for its two-dimensional layered structure, which leads to strong one-dimensional antiferromagnetism. acs.org The tetrahydrate has been a key model system for studying Jahn-Teller distortions in copper(II) complexes.

Other Hydrates: A unique layered hydrate with the formula Cu(HCOO)₂·1/3H₂O has also been reported. researchgate.net This variant is noted for its strongly waved (4,4) Cu-formate layers and exhibits spin-canted antiferromagnetism with a Néel temperature of 32.1 K, the highest among copper formate frameworks. researchgate.net

The research significance of these compounds lies in their use as model systems. They provide exemplary cases for studying magnetic superexchange interactions mediated by formate bridges, where the coordination geometry directly influences the magnetic properties. Their varied and well-characterized crystal structures also make them ideal subjects for investigating thermal decomposition mechanisms and solid-state transformations. acs.org

Table 1: Crystallographic Data for Copper Formate Hydrate Variants

| Compound | Formula | Crystal System | Space Group | Cell Parameters (a, b, c) | Cell Angles (α, β, γ) | Reference |

|---|---|---|---|---|---|---|

| Tetrahydrate | Cu(HCOO)₂·4H₂O | Monoclinic | P2₁/c | a=8.15 Å, b=8.18 Å, c=6.35 Å | α=90°, β=101.083°, γ=90° | crystalls.info |

| Dihydrate | Cu(HCOO)₂·2H₂O | Monoclinic | P2₁/c | a=8.54 Å, b=7.15 Å, c=9.50 Å | α=90°, β=96°48', γ=90° | iucr.org |

| Anhydrous (α) | α-Cu(HCOO)₂ | Orthorhombic | Pbca | a=14.195 Å, b=8.955 Å, c=6.218 Å | α=90°, β=90°, γ=90° | researchgate.net |

| Hydrate | Cu(HCOO)₂·1/3H₂O | Orthorhombic | Pbcn | a=7.9777 Å, b=7.3656 Å, c=21.0317 Å | α=90°, β=90°, γ=90° | researchgate.net |

Historical Context of Research on Copper Formate Hydrates

The study of copper formate compounds is deeply connected to the broader history of coordination chemistry and the investigation of copper salts with organic acids. Early observations in the 19th and early 20th centuries noted the formation of distinct blue crystals when copper salts were treated with formic acid.

The foundational methods for synthesizing these compounds were documented through simple chemical reactions, such as:

Dissolving copper(II) oxide in hot formic acid.

Reacting copper(II) carbonate or copper(II) hydroxide (B78521) with formic acid. crystalls.infoprepchem.com

Aerating hot formic acid over copper metal.

These early synthetic protocols were significant advancements, providing reliable methods for producing pure samples for detailed characterization. The discovery and subsequent study of copper formate hydrates were propelled by advancements in analytical techniques, particularly crystallographic and spectroscopic methods, which allowed researchers to characterize these complex hydrated coordination compounds accurately. The identification of multiple hydrate forms, including the tetrahydrate, dihydrate, and anhydrous variants, was a direct result of these technological developments.

Contemporary Research Landscape and Emerging Trends

In recent years, research on copper formate hydrates has expanded beyond fundamental coordination chemistry into applied fields, particularly materials science and catalysis.

Key emerging trends include:

Precursor for Nanomaterials: Copper formate hydrates, especially the tetrahydrate, are increasingly used as precursors for synthesizing copper-based materials like copper nanoparticles and conductive copper films. researchgate.netamericanelements.com For instance, copper(II) formate tetrahydrate can be used to produce copper powders with particle sizes around 150 nm. researchgate.net A copper ink composed of copper formate and isopropanolamine can be decomposed at a low temperature of 120°C to form a conductive film. researchgate.net

Catalysis: The compound serves as a catalyst in various organic reactions and is used to synthesize other copper compounds and coordination complexes. solubilityofthings.com Its catalytic properties are valuable in organic synthesis for transforming simple molecules into more complex ones. solubilityofthings.com

Magnetic Materials: The unique magnetic properties of copper formate variants continue to be a fertile area of research. The ability to form both ferromagnetic and antiferromagnetic materials based on the specific polymorph or hydrate has led to investigations into novel molecular magnetic materials. rsc.orgresearchgate.net For example, recent studies have explored mixed valent copper frameworks containing formate layers that exhibit a competition between 2D and 3D magnetic ordering. rsc.org

Environmental Applications: As part of the broader field of copper-based materials, derivatives and composites of copper formate are being explored for environmental remediation and in the development of sensors. americanelements.commdpi.com Copper's ability to catalyze CO₂ reduction to valuable products like ethylene (B1197577) and ethanol (B145695) makes its compounds, including formates, relevant to carbon capture and utilization research. chemrxiv.org

Structure

2D Structure

Properties

Molecular Formula |

C2H6CuO5 |

|---|---|

Molecular Weight |

173.61 g/mol |

IUPAC Name |

copper;formic acid;hydrate |

InChI |

InChI=1S/2CH2O2.Cu.H2O/c2*2-1-3;;/h2*1H,(H,2,3);;1H2 |

InChI Key |

QPRBUDKEBCUEKL-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)O.C(=O)O.O.[Cu] |

Origin of Product |

United States |

Synthetic Methodologies for Copper Formate Hydrates and Analogues

Solution-Based Synthesis Approaches

Solution-based methods are foundational for the synthesis of copper formate (B1220265) hydrates, typically involving the reaction of a copper precursor with formic acid in an aqueous medium. These techniques are valued for their operational simplicity and control over stoichiometry.

Aqueous Precursor Reactions

The most direct route to copper formate involves the reaction of a copper(II) source with formic acid in an aqueous solution. researchgate.netontosight.ai Common copper precursors include copper(II) carbonate, copper(II) hydroxide (B78521), copper(II) oxide, and copper(II) nitrate (B79036). ontosight.airesearchgate.net The reaction between basic copper compounds like the carbonate or hydroxide and formic acid is a straightforward acid-base reaction that yields copper formate and water. ontosight.ai For instance, when using copper carbonate, the reaction proceeds with the evolution of carbon dioxide gas until the copper salt is fully dissolved. ontosight.ai Similarly, copper(II) nitrate can serve as a precursor, reacting with formic acid to yield copper formate. researchgate.net These methods are effective for producing various forms of the compound, including anhydrous modifications and different hydrates like Cu(HCOO)₂·2H₂O and Cu(HCOO)₂·4H₂O. researchgate.net

| Copper Precursor | Reactant | General Reaction | Reference |

|---|---|---|---|

| Copper(II) Carbonate (CuCO₃) | Formic Acid (HCOOH) | CuCO₃ + 2HCOOH → Cu(HCOO)₂ + H₂O + CO₂ | ontosight.ai |

| Copper(II) Hydroxide (Cu(OH)₂) | Formic Acid (HCOOH) | Cu(OH)₂ + 2HCOOH → Cu(HCOO)₂ + 2H₂O | ontosight.ai |

| Copper(II) Oxide (CuO) | Formic Acid (HCOOH) | CuO + 2HCOOH → Cu(HCOO)₂ + H₂O | researchgate.net |

| Copper(II) Nitrate Trihydrate (Cu(NO₃)₂·3H₂O) | Formic Acid (HCOOH) | Used to synthesize various copper(II) formates, including anhydrous and hydrated forms. | researchgate.net |

Hydrolysis-Driven Formations of Basic Copper Formates

Hydrolysis plays a crucial role in the formation of basic copper formates. These reactions can be driven by the hydrolysis of the copper(II) ion itself or by the in situ generation of a reactant via hydrolysis. A notable industrial process utilizes the liquid-phase hydrolysis of methyl formate in the presence of copper carbonate. rsc.orgdntb.gov.ua In this method, methyl formate is hydrolyzed at temperatures between 60°C and 85°C, producing formic acid and methanol (B129727). rsc.orgdntb.gov.ua The newly formed formic acid immediately reacts with the copper carbonate present in the mixture to form copper formate. rsc.orgdntb.gov.ua This approach is advantageous as it avoids the direct handling of concentrated formic acid and allows for a high reaction rate. dntb.gov.ua

The hydrolysis of the Cu²⁺ aquo ion also leads to the formation of various copper-hydroxy species, which are precursors to basic salts. researchgate.netrsc.org For example, basic copper formate, [Cu₃(OH)₄(HCOO)₂], has been selectively prepared through the hydrolysis of formate ions in concentrated aqueous solutions of copper formate. researchgate.net Similarly, boiling saturated solutions of copper formate can yield basic copper formate compounds like [Cu₂(OH)₃(HCOO)]. rsc.org

Controlled Crystallization Techniques

The isolation of specific copper formate hydrates or anhydrous forms from solution requires controlled crystallization. The slow evaporation method is a common technique where a saturated solution of copper formate is left undisturbed, allowing the solvent to evaporate gradually, which promotes the growth of large, well-defined crystals. ontosight.ai Crystals of copper formate tetrahydrate reaching several centimeters in size have been grown using this method over a period of months. ontosight.ai

Another technique involves concentration and cooling. After the synthesis reaction, by-products (like methanol and unreacted methyl formate in the hydrolysis method) and excess water can be removed by distillation. dntb.gov.ua This concentrates the copper formate solution, and upon cooling or reaching a specific concentration at an elevated temperature (e.g., 60-85°C), crystals of the desired product, such as anhydrous copper formate, precipitate and can be separated by filtration. dntb.gov.ua The choice of crystallization conditions, including temperature, solvent, and rate of cooling or evaporation, is critical in determining which hydrate (B1144303) (e.g., tetrahydrate, dihydrate) or anhydrous variant is formed.

Solvothermal and Hydrothermal Synthesis Pathways

Solvothermal and hydrothermal syntheses are powerful methods that employ solvents (non-aqueous or aqueous, respectively) at temperatures above their boiling points in sealed vessels, leading to autogenously generated high pressures. researchgate.net These conditions can promote the crystallization of unique phases and morphologies that are inaccessible through standard solution-based routes.

Controlled Temperature and Pressure Regimes

Temperature and pressure are critical parameters in solvothermal and hydrothermal synthesis, directly influencing reaction kinetics, precursor solubility, and the final product phase. mdpi.com For instance, a solvothermal method to produce a hybrid copper formate/bromide compound involved heating the reactants to 70°C, followed by a slow cooling ramp (1°C per hour) to 50°C. rsc.org While the pressure is autogenous and not typically set, it can become significant and must be contained by the reaction vessel. rsc.org

Influence of Solvents and Reaction Conditions

The choice of solvent is a defining feature of solvothermal synthesis and can dramatically alter the reaction outcome. A striking example is the synthesis of a mixed-valent copper formate/bromide framework, which requires a solvent mixture of formic acid and ethanol (B145695). rsc.org If ethanol is omitted from the reaction, the hybrid framework does not form; instead, the reaction yields simple light blue crystals of copper formate. rsc.org This highlights the role of the alcohol, potentially as a reducing agent or a structure-directing agent. rsc.org

The solvent can also determine the crystal phase of the final product. In the synthesis of copper antimony sulfides, using water as the solvent under solvothermal conditions produces the famatinite phase, while using ethanol leads to the tetrahedrite phase. mdpi.com Similarly, in the hydrothermal synthesis of a copper(I) iodide coordination polymer, using acetonitrile (B52724) as the solvent yields one specific structure, while aqueous ammonia (B1221849) produces a different one. rsc.org Furthermore, reaction conditions such as pH can be used to control product morphology. A copper-based metal-organic framework synthesized via a solvothermal route exhibited different morphologies—from flake-like to anisotropic—when the pH of the reaction medium was adjusted from 3.0 to 9.0. nih.gov

| Target Compound Type | Precursors | Solvent(s) | Temperature | Key Finding/Influence | Reference |

|---|---|---|---|---|---|

| Hybrid Copper Formate/Bromide | CuBr₂, Alkali Carbonate | Formic Acid, Ethanol | 70°C → 50°C (slow cool) | Ethanol is essential; without it, only copper formate forms. | rsc.org |

| Guanidinium (B1211019) Copper Formate | Metal salt, Guanidinium, Formic Acid | Water or water-rich solutions | Not specified | Hydrothermal method is suitable for producing these perovskite-like structures. | researchgate.net |

| Copper Antimony Sulfide (Tetrahedrite) | Copper, Antimony, Sulfur sources | Ethanol vs. Water | 180-250°C | Ethanol yields the tetrahedrite phase, while water yields the famatinite phase. | mdpi.com |

| Cu-based MOF | Copper source, Organic Linker | Not specified | Not specified | Product morphology (flake-like vs. anisotropic) is controlled by reaction pH (3.0 vs. 9.0). | nih.gov |

| Copper Oxide Nanowires | Copper(II) Acetate (B1210297), Pyrrole | Water | 150°C | Demonstrates a typical temperature for hydrothermal synthesis of copper-based nanomaterials. | mdpi.com |

Ligand-Assisted and Complexation Synthesis

The synthesis of copper formate complexes is often achieved through ligand-assisted strategies, where coordinating molecules are introduced to direct the assembly of the final structure. These ligands can influence the coordination number, geometry, and stability of the copper centers.

Amine and alkanolamine ligands are widely employed in the synthesis of copper formate complexes, primarily due to their ability to form stable coordination compounds that can be processed at lower temperatures. acs.orgnih.gov This is particularly valuable in the formulation of molecular inks for printed electronics, where thermal decomposition of the complex yields conductive copper patterns. researchgate.netrsc.org The interaction between the amine ligand and the formate is a key factor governing the thermal decomposition pathway. acs.orgresearchgate.net

The reaction of copper(II) formate with various alkanolamines can lead to the formation of complexes with tailored properties. nih.gov For instance, a study exploring a series of alkanolamines with increasing steric bulk (2-aminoethan-1-ol, 1-aminopropan-2-ol, and 2-amino-2-methyl-1-propanol) resulted in the isolation of tris-coordinated copper precursor ions. d-nb.info The steric profile of the ligand was found to be directly linked to the decomposition profile of the complex. d-nb.info Similarly, complexes of copper(II) formate with n-octylamine have been synthesized and thermally decomposed to produce copper conductive films. researchgate.net The use of aminediols, such as 3-dimethylamino-1,2-propanediol, has also been shown to facilitate the low-temperature synthesis of conductive copper films by forming self-reducible complexes. researchgate.net

The stability of the resulting copper(II) formate-alkanolamine complexes can vary depending on the specific alkanolamine used. rsc.org For example, in a comparison between isopropanolamine (IPA), 2-amino-1-butanol (2AB), and N,N-diethylethanolamine (DEAE), the complex formed with IPA demonstrated the highest stability over time. rsc.orgrsc.org The formation of these complexes often involves the creation of stable 5-membered metallacycles between the alkanolamine and the copper atom. rsc.orgrsc.org

| Ligand | Resulting Complex Type/Product | Key Research Finding | Reference |

|---|---|---|---|

| n-Octylamine | Copper-amine complex | Used for low-temperature synthesis of copper conductive films. | researchgate.net |

| 2-Aminoethan-1-ol (L1) | [Cu(L1)3]+[CHOO]− | Forms a 4-coordinate copper center with bidentate ligands. | d-nb.info |

| 1-Aminopropan-2-ol (L2) | [Cu(L2)3]+[CHOO]− | Higher steric load leads to two bidentate and one monodentate ligand. | d-nb.info |

| 2-Amino-2-methyl-1-propanol (B13486) (L3) | [Cu(L3)3]+[CHOO]− | Demonstrates a link between ligand bulk and decomposition profile, yielding conductive inks. | nih.govd-nb.info |

| Isopropanolamine (IPA) | CuF-IPA complex | Forms the most stable complex compared to 2AB and DEAE. | rsc.org |

The reaction of copper(II) formate with pyrazole (B372694) (Hpz) and other organic ligands in protic solvents gives rise to a diverse range of coordination compounds, including mono-, di-, tri-, and hexanuclear species. acs.orgunipd.it The basicity of the carboxylate anion plays a significant role in determining the final product, influencing whether mononuclear or polynuclear species are preferentially formed. unipd.it

For example, the reaction of hydrated copper(II) formate with pyrazole in water can yield a dinuclear complex, [{cis-Cu(Form)2(Hpz)2}{trans-Cu(Form)2(Hpz)2}], which features two distinct copper nodes with the same stoichiometry but different octahedral coordination geometries. acs.org In other cases, the reaction can produce trinuclear species based on a [Cu3(μ3-OH)(μ-pz)3]2+ core. unipd.itresearchgate.net The formation of these triangular units is understood to proceed via the deprotonation of water and pyrazole, facilitated by the basicity of the formate anion. unipd.it The relatively high pKb (10.25) of the formate ion has been suggested as a reason for the moderate yield in the synthesis of these trinuclear species compared to other carboxylates. unipd.it

These reactions highlight the versatility of pyrazole as a ligand in constructing complex copper formate architectures, acting as either a monodentate ligand or a bridging pyrazolate anion after deprotonation. acs.orgunipd.it

| Reactants | Resulting Complex | Nuclearity | Key Structural Feature | Reference |

|---|---|---|---|---|

| Hydrated copper(II) formate, Pyrazole (Hpz) | [{cis-Cu(Form)2(Hpz)2}{trans-Cu(Form)2(Hpz)2}] | Dinuclear | Contains two alternating Cu nodes with different octahedral geometries. | acs.org |

| Copper(II) formate, Pyrazole (Hpz) | [Cu3(μ3-OH)(μ-pz)3(HCOO)2(Hpz)2] | Trinuclear | Based on a triangular [Cu3(μ3-OH)(μ-pz)3]2+ fragment. | researchgate.net |

| Copper(II) carboxylates, Pyrazole (Hpz) | [Cu(RCOO)2(Hpz)n]m (n=2,4; m=1,2) | Mononuclear or Dinuclear | Formation is favored by carboxylates with lower pKb values. | unipd.it |

High-coordinate copper complexes, typically referring to species with a coordination number of five or six, can be synthesized using specific ligand strategies. The geometry of these complexes is often square-pyramidal or octahedral.

The reaction of copper(II) formate with pyrazole, for instance, can lead to octahedrally coordinated copper ions. acs.org In the dinuclear complex [{cis-Cu(Form)2(Hpz)2}{trans-Cu(Form)2(Hpz)2}], both copper centers are six-coordinate, bound to four oxygen atoms from bridging formate anions and two nitrogen atoms from monodentate pyrazole molecules. acs.org

Pyrazole and Other Organic Ligand Interactions

Solid-State Reaction and Direct Interaction Approaches

Beyond solution-based complexation, copper formate can also be synthesized through methods involving direct reactions in the solid state or with elemental copper.

The interaction of metallic copper directly with formic acid presents a unique synthetic route that contrasts with conventional solution-based methods. nih.govcardiff.ac.ukstfc.ac.uk This process involves formic acid acting as an oxidant, a role that is uncommon for this compound. nih.govroyalsocietypublishing.org The reaction leads to the formation of a Cu(II) compound directly on the copper surface. scite.ai This direct reaction is considered an unusual example where the proton released during formate formation acts as the oxidant. stfc.ac.uk Studies involving Raney™ copper have shown that this interaction is more complex than anticipated, yielding a bulk Cu(II) compound rather than a simple surface monolayer of formate. nih.govroyalsocietypublishing.org The direct reaction between copper and formic acid at room temperature to form specific crystalline copper formate compounds has been described as unprecedented in some studies. stfc.ac.uk

Research into new synthetic methods continues to uncover novel pathways for producing copper formate and its derivatives. One such innovative approach is the one-pot solid-state sintering method. nih.gov This technique has been used to synthesize a Cu2O/microcrystalline cellulose (B213188) (MCC) composite through the thermal decomposition and oxidation-reduction reactions between copper formate and MCC, where the cellulose acts as a reducing agent. nih.gov This environmentally benign method produces high-purity composites. nih.gov

Another novel strategy involves the low-temperature synthesis of hybrid mixed-valent copper frameworks. rsc.org By treating copper(II) bromide in formic acid and ethanol with the addition of a monovalent cation salt, large crystals of compounds like ACu5Br4(COOH)4 can be produced. rsc.org These materials feature a three-dimensional anionic framework constructed from alternating 2D copper(II) formate and copper(I) bromide layers. rsc.org These emerging synthetic routes open new possibilities for creating advanced materials with unique structural and electronic properties.

Structural Elucidation and Advanced Crystallography of Copper Formate Hydrates

Single-Crystal X-ray Diffraction Analyses

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the atomic and molecular structure of crystalline solids. uol.de By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the electron density, and thus the atomic positions, can be constructed. This technique has been pivotal in elucidating the complex structures of various copper formate (B1220265) hydrates.

The analysis of single crystals of copper formate hydrates has revealed various crystal systems and space groups depending on the degree of hydration and the presence of other ions. For instance, copper(II) formate tetrahydrate, Cu(HCOO)₂·4H₂O, has been determined to crystallize in the monoclinic system. iucr.org The space group for this compound is reported as P2₁/a. iucr.org The lattice parameters for the tetrahydrate form have been reported as a=8.18 Å, b=8.15 Å, c=6.35 Å, and β=101°5'. iucr.org

Different hydrated forms or basic salts of copper formate exhibit different crystal structures. For example, a basic copper formate, [Cu₃(OH)₄(HCOO)₂], crystallizes in the centrosymmetric P2₁/c space group. rsc.org Another variant, dicopper formate trihydroxide (Cu₂(OH)₃(HCOO)), also has its structure determined through single-crystal methods. researchgate.net The diversity in crystal systems and space groups underscores the structural versatility of copper formate compounds.

| Compound | Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| Copper(II) formate tetrahydrate | Cu(HCOO)₂·4H₂O | Monoclinic | P2₁/a | iucr.org |

| Basic copper formate | [Cu₃(OH)₄(HCOO)₂] | Monoclinic | P2₁/c | rsc.org |

The crystal structures of copper formate hydrates are significantly influenced by a network of intermolecular interactions, most notably hydrogen bonds. These interactions play a crucial role in the stabilization of the crystal lattice. mdpi.comwikipedia.org In hydrated forms, water molecules are key participants in these networks, acting as both hydrogen bond donors and acceptors. researchgate.net

In copper(II) formate tetrahydrate, extensive hydrogen bonding is observed. iucr.org The water molecules are not all directly coordinated to the copper ion. One of the water molecules is not linked to the copper atom but is held in the lattice by hydrogen bonds to the oxygen atoms of the formate groups and to the coordinated water molecules. iucr.org The hydrogen bond distances for this uncoordinated water molecule to surrounding oxygen atoms are reported to be 2.74 Å, 2.78 Å, and 2.82 Å. iucr.org These hydrogen bonding networks create a layered structure, which contributes to the physical properties of the crystal, such as its perfect cleavage parallel to the (001) plane. iucr.org The strength of these hydrogen bonds is influenced by the metal-water interactions, a phenomenon known as the synergetic effect. researchgate.net

The copper(II) ion, with its d⁹ electron configuration, is a classic example of a system that undergoes Jahn-Teller distortion in an octahedral coordination environment. rsc.orgwhiterose.ac.uk This distortion removes the degeneracy of the eg orbitals, leading to a more stable, lower-energy state, which manifests as an elongation or compression of the coordination octahedron. whiterose.ac.uk

In copper(II) formate tetrahydrate, the copper(II) center exhibits a tetragonally elongated octahedral geometry. iucr.org Each copper atom is coordinated to four oxygen atoms from four different formate ions in an approximately square planar arrangement, with two water molecules occupying the axial positions at a greater distance. iucr.org This coordination results in two distinct sets of Cu-O bond lengths. The equatorial Cu-O distances to the formate oxygens are approximately 2.00 Å and 2.01 Å, while the axial Cu-O distance to the water molecules is significantly longer at 2.36 Å. iucr.org This elongation is a direct consequence of the Jahn-Teller effect. rsc.org In other basic copper formate structures, both elongated octahedral and square pyramidal geometries have been observed for the copper ions. researchgate.net

| Coordination Geometry | Bond Type | Bond Length (Å) | Reference |

|---|---|---|---|

| Elongated Octahedral | Cu-O (equatorial, formate) | 2.00, 2.01 | iucr.org |

| Cu-O (axial, water) | 2.36 | iucr.org |

Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

Neutron Diffraction Studies for Hydrogen Atom Location

Neutron diffraction is a powerful technique for precisely locating hydrogen atoms within crystal structures, a task that is challenging for X-ray diffraction due to hydrogen's low electron density. In the study of copper formate hydrates, neutron diffraction has been instrumental in understanding the roles of hydrogen atoms in the crystal lattice, particularly within the water molecules and formate groups.

In the case of copper formate tetrahydrate (Cu(HCOO)₂·4H₂O), neutron diffraction studies have been crucial for elucidating its complex structure and phase transitions. tandfonline.com These studies confirmed the hydrogen bonding scheme that had been previously deduced from X-ray data. lter.network A key finding was the re-evaluation of O-H and C-H bond distances, which are typically underestimated by X-ray diffraction. Neutron diffraction provided more accurate bond lengths, showing them to be about 15% longer and closer to accepted values. lter.network

Furthermore, investigations into the antiferroelectric phase transition of copper formate tetrahydrate revealed that the structural shift is primarily due to the ordering of hydrogen atoms within the water layers. tandfonline.com While in the paraelectric phase the hydrogen atoms are disordered, they become ordered in the antiferroelectric phase, leading to a doubling of the c-axis and a change in the space group from P2₁/a to P2₁/n. tandfonline.com This ordering of the water layer hydrogen atoms, along with slight shifts in oxygen atom positions, is the main driver of the phase transition. tandfonline.com

Neutron diffraction has also been applied to the anhydrous form, α-Cu(HCOO)₂, to precisely locate its hydrogen atoms. The refinement of the structure using neutron powder data allowed for the determination of the hydrogen atoms' positions and their anisotropic temperature factors. researchgate.net This level of detail is essential for a complete understanding of the bonding and interactions within the crystal.

Analysis of Different Hydration States and Anhydrous Modifications

Copper formate exists in several hydration states, as well as anhydrous forms, each with a distinct crystal structure. The arrangement of copper ions, formate ligands, and water molecules defines the dimensionality and properties of these compounds.

Different stoichiometries of water lead to varied and complex structures in copper formate hydrates.

Cu(HCOO)₂·4H₂O (Tetrahydrate): This compound features a layered structure. It consists of copper formate layers alternating with layers of water molecules. lter.network The transition to an antiferroelectric phase at lower temperatures is a key characteristic, driven by the ordering of hydrogen atoms in the water layers. tandfonline.com

Cu(HCOO)₂·2H₂O (Dihydrate): At least two structurally different modifications of the dihydrate exist. These differences are reflected in their thermal decomposition stoichiometry. akjournals.com The bonding of the formate groups and the water molecules changes significantly upon dehydration. akjournals.com

Cu(HCOO)₂·⅓H₂O: This unique layered hydrate (B1144303) is notable for its specific water content. Its structure consists of strongly waved (4,4) copper-formate layers. These layers are held together by weak axial Cu-O formate bonds and O-H···O hydrogen bonds involving the water molecules. Within the structure, the Cu²⁺ ions exist in two different coordination environments: square pyramidal and elongated octahedral, in a 1:2 ratio.

Table 1: Crystallographic Data for Select Copper Formate Hydrates

| Compound | Crystal System | Space Group | Cell Parameters (at specified temp.) |

| Cu(HCOO)₂·⅓H₂O | Orthorhombic | Pbcn | a=7.9777(2) Å, b=7.3656(2) Å, c=21.0317(5) Å (at 80 K) |

| Cu(HCOO)₂·4H₂O (Antiferroelectric Phase) tandfonline.com | Monoclinic | P2₁/n | Not specified in search results |

| α-Cu(HCOO)₂ (Anhydrous) researchgate.net | Orthorhombic | Pbca | a=14.195(5) Å, b=8.955(5) Å, c=6.218(5) Å |

The removal of water from copper formate hydrates through heating induces significant structural transformations.

The dehydration of copper(II) formate tetra- and dihydrates is accompanied by substantial changes in the bonding of the formate groups and any remaining water molecules. akjournals.com This process is generally controlled by the chemical reaction at the phase boundary. akjournals.com

In the specific case of Cu(HCOO)₂·⅓H₂O, the structure remains stable until dehydration occurs. The transformation to the layered anhydrous β-Cu(HCOO)₂ is believed to happen through a reorganization of the Cu-O formate bonds that connect the parent layers after the water molecules are removed. Similarly, other coordination polymers have shown that the loss of water molecules can lead to modifications in the coordination sphere of the Cu(II) centers, sometimes resulting in thermochromism (a change of color with temperature). mdpi.com Such dehydration processes can be reversible or irreversible. For instance, the loss of a first water molecule in one copper coordination polymer was found to be reversible, but the fully anhydrous form could not be rehydrated back to its parent phases. mdpi.com

Structures of Cu(HCOO)2·nH2O (e.g., n=1/3, 2, 4)

Characterization of Basic Copper Formate Structures

Basic copper formates are compounds that contain hydroxide (B78521) (OH⁻) ions in addition to copper (Cu²⁺) and formate (HCOO⁻) ions. At least three such compounds are known: [Cu₃(OH)₄(HCOO)₂], [Cu₂(OH)₃(HCOO)], and [Cu(OH)(HCOO)]. nih.gov

[Cu₃(OH)₄(HCOO)₂]: This basic copper formate can be prepared by the hydrolysis of formate ions in concentrated aqueous solutions of copper formate. nih.govrsc.org Its crystal structure features a two-dimensional distorted triangular-lattice magnetic network of Cu(II) ions. nih.govrsc.org The structure consists of stacked copper hydroxide layers. nih.gov This compound exhibits antiferromagnetic interactions and undergoes a magnetic ordering transition at approximately 2.15-2.3 K. nih.govrsc.org

[Cu₂(OH)₃(HCOO)]: This compound possesses a crystallographically determined layered structure. nih.gov Like [Cu₃(OH)₄(HCOO)₂], it features a two-dimensional triangular-lattice magnetic network, but with dominant ferromagnetic interactions. nih.gov The structure is built from alternating stacks of copper hydroxide layers and layers of the organic anions. researchgate.net The copper ions in the hydroxide layers can have either an elongated octahedral or a square pyramidal geometry. researchgate.net

The structural chemistry of these basic formates is complex, with the copper hydroxide layers showing variations in their atomic alignment. Not only hydroxide ions but also water molecules and formate anions can coordinate to the copper ions within these layers. researchgate.net

Spectroscopic Investigations of Copper Formate Hydrates

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the structural intricacies of copper formate (B1220265) hydrates. These methods probe the vibrational modes of the constituent molecules, offering detailed insights into the coordination environment of the formate and water ligands.

Assignment of Formate and Water Vibrational Modes

The vibrational spectra of copper formate hydrates are characterized by distinct bands corresponding to the vibrational modes of the formate (HCOO⁻) ions and water (H₂O) molecules. The assignment of these bands is crucial for a comprehensive understanding of the compound's structure.

The formate ion, with its C₂ᵥ symmetry, exhibits six fundamental vibrational modes. Key among these are the symmetric and asymmetric C-O stretching vibrations, which are particularly sensitive to the coordination environment. researchgate.net The C-H stretching and bending modes are also prominent features in the spectra. researchgate.net In copper formate tetrahydrate, for instance, the asymmetric C-O stretching vibration is observed around 1600 cm⁻¹, while the symmetric stretch appears near 1350 cm⁻¹. researchgate.net The C-H in-plane bending mode is typically found around 1377 cm⁻¹. researchgate.net

Water molecules in the hydrated forms of copper formate give rise to characteristic O-H stretching, H-O-H bending, and librational (rocking, wagging, and twisting) modes. In copper formate tetrahydrate, the symmetric stretching mode of water is observed at approximately 3092 cm⁻¹ in the Raman spectrum. researchgate.net Infrared studies have shown that the librational and translational modes of the crystalline water molecules are particularly sensitive to phase transitions, such as the antiferroelectric transition in copper formate tetrahydrate. researchgate.net The presence of free (non-hydrogen-bonded) OH groups can be identified by a sharp peak around 3578 cm⁻¹ in the IR spectrum. researchgate.net

Isotopic substitution, particularly the replacement of hydrogen with deuterium (B1214612) (deuteration), is a valuable technique for confirming vibrational assignments. For example, in deuterated copper formate tetrahydrate (Cu(HCOO)₂·4D₂O), the water modes shift to lower frequencies, aiding in their unambiguous identification. researchgate.net Similarly, deuteration of the formate ion helps to disentangle complex spectral regions, such as the C-H/C-D stretching region, which can be complicated by Fermi resonances. researchgate.net

The following table summarizes the typical vibrational modes observed in copper formate hydrates:

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |

| Formate (HCOO⁻) Modes | ||

| Asymmetric C-O Stretch (νₐ(COO)) | ~1600 | Sensitive to coordination mode. |

| Symmetric C-O Stretch (νₛ(COO)) | ~1350 | The separation between νₐ(COO) and νₛ(COO) is indicative of the binding motif. |

| C-H Stretch (ν(CH)) | ~2800 | Often coupled with other modes through Fermi resonance. |

| C-H In-plane Bend (δ(CH)) | ~1377 | |

| C-H Out-of-plane Bend (γ(CH)) | Generally weak in IR and Raman but can be intense in Inelastic Neutron Scattering (INS). rsc.orgrsc.orgrsc.org | |

| O-C-O Bend (δ(OCO)) | ||

| Water (H₂O) Modes | ||

| O-H Stretch (ν(OH)) | ~3000 - 3600 | Broad in hydrogen-bonded systems. A sharp peak around 3578 cm⁻¹ can indicate free OH groups. researchgate.net |

| H-O-H Bend (δ(HOH)) | ~1630 | |

| Librational Modes (Rocking, Wagging) | Low-frequency region | Sensitive to the crystalline environment and phase transitions. In copper formate, a librational mode has been observed around 600 cm⁻¹ in INS studies. rsc.orgrsc.orgrsc.org |

| Lattice Modes | ||

| Cu-O Stretch | 300 - 400 | Identified through isotopic substitution with ⁶⁵Cu. cdnsciencepub.com In-plane lattice vibrations in copper formate tetrahydrate have been observed with Raman peaks at 213, 170, and 59 cm⁻¹. researchgate.net |

Characterization of Formate Binding Motifs (Monodentate vs. Bidentate)

The way in which the formate ligand coordinates to the copper ion, known as its binding motif, significantly influences the vibrational spectrum. The two primary binding modes are monodentate, where the formate binds through a single oxygen atom, and bidentate, where both oxygen atoms are involved in coordination. Vibrational spectroscopy provides a powerful means to distinguish between these motifs.

A key diagnostic tool is the separation (Δν) between the asymmetric (νₐ(COO)) and symmetric (νₛ(COO)) stretching frequencies of the carboxylate group. The magnitude of this separation is correlated with the coordination mode:

Monodentate: In a monodentate coordination, the C-O bond of the coordinated oxygen atom is weakened, while the uncoordinated C=O bond is strengthened, leading to a larger separation (Δν) between the asymmetric and symmetric stretching frequencies compared to the free formate ion.

Bidentate: In a bidentate coordination, both oxygen atoms are coordinated to the metal center, resulting in a more symmetric electron distribution and a smaller separation (Δν) between the asymmetric and symmetric stretching frequencies.

Infrared multiple photon dissociation (IRMPD) spectroscopy studies on copper formate clusters have demonstrated a strong dependence of the spectra on the monodentate or bidentate binding motif of the formate ligands. researchgate.net Deuteration studies have further revealed characteristic shifts in the C-D stretching mode for different binding motifs, which also show a strong dependence on the oxidation state of the copper center. researchgate.net

Inelastic Neutron Scattering (INS) is another technique that can provide insights into the binding geometry. The relative intensities of the formate vibrational modes in INS spectra show a structural dependency, which can help in characterizing the binding environment. rsc.orgrsc.orgrsc.org

Fermi Interactions in C-H/C-D Stretching Regions

The C-H stretching region of the vibrational spectrum of copper formate hydrates is often complex and not straightforward to interpret. This complexity arises from a phenomenon known as Fermi resonance, which is an interaction between a fundamental vibrational mode and an overtone or combination band of similar energy and symmetry.

In the case of copper formate, the C-H stretching vibration can interact with combination bands, likely involving the C-O stretching modes, or with the overtone of a C-H in-plane bending motion. researchgate.net This interaction leads to a splitting of the expected C-H stretching band into multiple peaks and a shift in their positions, making the C-H stretch region less diagnostic for structural analysis on its own. researchgate.net

Deuteration of the formate ion (replacing H with D) is a critical experimental strategy to overcome the complexities introduced by Fermi resonances. researchgate.net The C-D stretching vibration occurs at a lower frequency, and its interactions with other vibrational modes are significantly different. This results in an "unperturbed" spectrum in the C-D stretching region, which allows for a more direct correlation between the observed band position and the molecular structure, including the binding motif and the oxidation state of the copper ion. researchgate.net The confirmation of Fermi interactions in the C-H stretching region has been achieved through such deuteration studies. researchgate.net

Electronic Spectroscopy (UV-Vis Absorption)

Electronic spectroscopy, specifically in the ultraviolet-visible (UV-Vis) region, provides valuable information about the electronic structure of copper formate hydrates. This technique probes the transitions of electrons between different energy levels within the copper ions and the ligands.

Characterization of Electronic Transitions in Copper Formate Hydrates

The UV-Vis absorption spectra of copper formate hydrates are influenced by the oxidation state of the copper centers (Cu(I) or Cu(II)) and the coordination environment.

For compounds containing Cu(II) ions, which have a d⁹ electronic configuration, the spectra are typically dominated by two types of transitions:

d-d Transitions: These are electronic transitions between the d orbitals of the copper ion. For Cu(II) in an octahedral or distorted octahedral environment, these transitions are generally weak and appear in the visible or near-infrared (NIR) region. In an aqueous solution of copper formate hydrate (B1144303), a broad absorption band with a maximum around 800 nm is observed, which is characteristic of the presence of Cu²⁺ ions. researchgate.net

Ligand-to-Metal Charge Transfer (LMCT) Transitions: These involve the transfer of an electron from an orbital primarily located on the formate ligand to a vacant d orbital on the copper ion. These transitions are typically more intense than d-d transitions and occur at higher energies, in the UV region. nih.govresearchgate.net

For species containing Cu(I) , which has a filled d¹⁰ shell, d-d transitions are not possible. Their spectra are characterized by transitions between the copper d orbitals and the s/p orbitals. nih.govresearchgate.net

Studies on gas-phase copper formate clusters have shown a clear distinction between the spectra of clusters with Cu(I) and Cu(II) ions. nih.govresearchgate.net The energetic position of the electronic transitions is also highly dependent on the specific isomer of the cluster. nih.govresearchgate.net The photochemistry of these clusters is governed by the oxidation state of the copper centers. For Cu(II) formate clusters, excitation into the d-d bands in the visible region or the LMCT bands in the UV leads to fast internal conversion to the electronic ground state, resulting in statistical dissociation. nih.govresearchgate.net

The following table provides a summary of the electronic transitions observed in copper formate systems:

| Type of Transition | Species | Spectral Region | Notes |

| d-d Transitions | Cu(II) | Visible / NIR | Broad and weak absorption. For aqueous copper formate hydrate, a maximum is observed around 800 nm. researchgate.net |

| LMCT | Cu(II) | UV | More intense than d-d transitions. Involves electron transfer from formate to copper. nih.govresearchgate.net |

| d → s/p | Cu(I) | Observed in Cu(I) species. nih.govresearchgate.net |

Magnetic Resonance Spectroscopy

Magnetic resonance spectroscopy techniques, such as proton magnetic resonance (¹H NMR) and antiferromagnetic resonance (AFMR), provide further insights into the structure and magnetic properties of copper formate hydrates.

Proton magnetic resonance studies on single crystals and powdered samples of copper formate tetrahydrate (Cu(HCO₂)₂·4H₂O) have been conducted over a range of temperatures. oup.com Below the phase transition temperature of 237 K, the water molecules are effectively rigid. oup.com Above this temperature, a narrowing of the absorption line is observed, which indicates the gradual onset of motion for both types of non-equivalent water molecules in the crystal structure. oup.com At higher temperatures (300-315 K), the spectra suggest that the reorientation of the water molecules occurs predominantly around a single axis. oup.com

Antiferromagnetic resonance (AFMR) has been used to investigate the magnetic ordering in copper formate tetrahydrate, which is known to be an antiferromagnet at low temperatures with a Néel temperature of about 17 K. aip.org AFMR measurements at various frequencies and magnetic fields have helped to characterize the magnetic parameters of the crystal. aip.org These studies have suggested that the crystal has an easy axis and an intermediate axis for the spins and have provided information about the exchange interactions within a two-sublattice model. aip.org

Electron Paramagnetic Resonance (EPR) Studies of Cu(II) Ions

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying materials with unpaired electrons. ethz.chlibretexts.org For copper(II) formate hydrates, EPR is particularly insightful as it directly probes the d⁹ electronic configuration of the Cu(II) ions. mdpi.com The interaction of the unpaired electron spin with an external magnetic field and with its local environment provides detailed information about the electronic structure, symmetry of the coordination site, and magnetic interactions within the crystal lattice. ethz.chmdpi.com

The EPR spectra of Cu(II) compounds are typically described by a spin Hamiltonian, which includes terms for the electron Zeeman interaction (g-tensor) and the hyperfine interaction between the electron spin and the copper nuclear spin (A-tensor). ethz.ch The principal values of these tensors (gxx, gyy, gzz and Axx, Ayy, Azz, or g∥, g⊥ and A∥, A⊥ for axial symmetry) are determined from the experimental spectra. These parameters are sensitive indicators of the geometry and nature of the ligand field around the Cu(II) ion. mdpi.com For instance, in distorted octahedral or square planar geometries, which are common for Cu(II) due to the Jahn-Teller effect, the g-tensor components are typically anisotropic (g∥ > g⊥ > ge, where ge ≈ 2.0023). ethz.ch

Research on single crystals of copper formate tetrahydrate has revealed a single, broad absorption peak at any orientation of the static magnetic field, with a Lorentzian line shape and a line width of approximately 400 oersteds. researchgate.net EPR studies on Cu(II) ions doped into cadmium formate dihydrate crystals have identified two distinct copper complex sites, Cu(HCOO)₆ (Cuf) and Cu(HCOO)₂(H₂O)₄ (Cuw), both exhibiting nearly identical EPR parameters at low temperatures due to a strong Jahn-Teller effect. rsc.org The dynamic Jahn-Teller effect has been observed in the Cuf complex, leading to an averaging of g and A parameters at higher temperatures. rsc.org

A key application of EPR in the study of copper formate tetrahydrate is the investigation of its antiferroelectric phase transition. Studies have reported a small, stepwise increase in the EPR line-width of the Cu(II) ions at the transition temperature, which is directly related to the structural modification occurring during the phase change. tandfonline.com

The table below summarizes representative g-tensor and hyperfine coupling (A-tensor) values for Cu(II) ions in formate-containing crystal lattices as reported in various studies.

Magnetic Properties and Phenomena in Copper Formate Hydrates

Exchange Interactions and Magnetic Coupling Constants

The collective magnetic behavior in copper formate (B1220265) hydrates is governed by superexchange interactions, where the formate ligands mediate the magnetic coupling between the copper(II) ions. The strength and nature (antiferromagnetic or ferromagnetic) of this coupling are highly dependent on the structural arrangement of the ions and ligands.

In many copper formate hydrates, the structure consists of two-dimensional (2D) layers or one-dimensional (1D) chains, leading to anisotropic magnetic interactions. A clear distinction can be made between the magnetic interactions within a layer (intralayer) and those between adjacent layers (interlayer).

Typically, the intralayer interactions are significantly stronger than the interlayer interactions. rsc.org In layered compounds like ACu₅Br₄(COOH)₄, strong antiferromagnetic coupling (with an exchange coupling constant J/kₙ of approximately -100 K) is observed within the 2D copper formate layers. nih.gov However, the interactions between these layers are much weaker. This is because the magnetic layers are often spatially separated by large, non-magnetic ions or layers, such as Cu-Br or organic cations, which diminishes the magnetic communication between them. rsc.orgarxiv.org This separation leads to the pronounced low-dimensional magnetic character of these materials, where short-range 2D magnetic ordering can occur at temperatures well above the onset of 3D long-range order. rsc.orgnih.gov The weaker interlayer interactions, often accounted for with a mean-field term in magnetic models, are what ultimately induce the transition to a three-dimensionally ordered state at the Néel temperature. dtic.mil

The formate ligand (HCOO⁻) is crucial in providing the superexchange pathway for magnetic coupling between copper(II) centers. dtic.mil The magnetic properties are highly dependent on the coordination mode of the formate bridge, such as syn-syn, syn-anti, and anti-anti. rsc.org

In many layered copper formates, the Cu²⁺ ions are connected by formate groups in an anti-anti bridging mode. researchgate.netnih.gov This specific arrangement facilitates an effective exchange pathway through the O-C-O bridge, despite the relatively large distance between the copper ions. rsc.org The magnetic interaction is a result of the overlap of the dₓ²-y² orbitals on the copper ions, which carry the unpaired electrons, with the orbitals of the formate bridge. rsc.org This superexchange through the formate ligand is fundamental in establishing the nature of the magnetic coupling, whether it be antiferromagnetic or, in some cases, ferromagnetic. rsc.org The geometry of the Cu-O-C-O-Cu pathway, including bond lengths and angles, dictates the strength and sign of the magnetic exchange constant, J.

Intralayer and Interlayer Magnetic Interactions

Low-Dimensional Magnetism and Spin Dynamics

Copper formate hydrates often exhibit magnetic properties characteristic of low-dimensional systems, where the magnetic interactions are significantly stronger in one or two dimensions than in the third. This anisotropy in magnetic coupling gives rise to unique phenomena, including the behavior typical of two-dimensional Heisenberg antiferromagnets and slow magnetic relaxation.

Two-Dimensional Heisenberg Antiferromagnets

Several copper formate hydrate (B1144303) compounds are recognized as model systems for studying two-dimensional (2D) Heisenberg antiferromagnetism. In these materials, the copper(II) ions, which possess a spin S=1/2, are arranged in layers, with strong antiferromagnetic exchange interactions occurring within the layers and much weaker interactions between them.

A notable example is a specific layered copper formate hydrate, Cu(HCOO)₂·⅓H₂O. researchgate.nethep.com.cn This compound features strongly waved (4,4) copper-formate layers. Within these layers, the Cu²⁺ ions are connected by anti-anti formate bridges through short basal Cu-O bonds. researchgate.netresearchgate.net This structural arrangement facilitates strong in-plane magnetic coupling, leading to its classification as a 2D Heisenberg antiferromagnet. researchgate.nethep.com.cn This particular hydrate exhibits global spin-canted antiferromagnetism with a Néel temperature (Tₙ) of 32.1 K, which is reported to be the highest among the known copper formate frameworks. researchgate.nethep.com.cnresearchgate.net

Another well-studied example is copper(II) formate tetrahydrate, Cu(HCOO)₂·4H₂O, which is also characterized as a two-dimensional S=1/2 Heisenberg antiferromagnet. aip.orgaip.org Its magnetic behavior has been extensively investigated, revealing antiferromagnetic ordering at approximately 17 K. aip.orgjps.or.jp The magnetic properties of this compound can be influenced by doping with diamagnetic impurities like Mg²⁺ or Zn²⁺, which leads to a decrease in the Néel temperature. aip.org

Basic copper formate, [Cu₃(OH)₄(HCOO)₂], presents a variation on this theme, with a structure that gives rise to a two-dimensional distorted triangular-lattice magnetic network of S=1/2 Cu(II) ions. nih.gov Magnetic measurements confirm the dominance of antiferromagnetic interactions, with a transition to an ordered state occurring at a much lower temperature of about 2.3 K. nih.gov

The study of these compounds provides valuable experimental support for theoretical models of magnetism in two dimensions. tandfonline.com

Magnetic Ordering in 2D Copper Formate Hydrates

| Compound | Magnetic System Type | Néel Temperature (Tₙ) | Reference |

|---|---|---|---|

| Cu(HCOO)₂·⅓H₂O | 2D Heisenberg Antiferromagnet (Spin-canted) | 32.1 K | researchgate.net, , hep.com.cn |

| Cu(HCOO)₂·4H₂O | 2D Heisenberg Antiferromagnet | ~17 K | aip.org, aip.org |

| [Cu₃(OH)₄(HCOO)₂] (Basic copper formate) | 2D Distorted Triangular-Lattice Antiferromagnet | 2.15 K | nih.gov |

Magnetic Anisotropy and Field-Induced Transformations

The magnetic anisotropy inherent in copper formate hydrates, arising from their crystal structures and the electronic properties of the Cu²⁺ ion, leads to directional dependence of their magnetic properties. This anisotropy is fundamental to understanding phenomena such as spin-flop and spin-flip transitions, which are transformations induced by an external magnetic field.

Spin-Flop and Spin-Flip Transitions

Spin-flop and spin-flip transitions are types of metamagnetic transitions that can occur in antiferromagnetic materials when an external magnetic field is applied along the easy axis of magnetization. rsc.orgmagnetism.eu

Spin-Flop: At a critical field, the antiparallel spins of the sublattices abruptly reorient (flop) to a configuration nearly perpendicular to the applied field. rsc.orgarxiv.org

Spin-Flip: In systems with large magnetocrystalline anisotropy, the magnetization of the sublattice aligned opposite to the field can suddenly flip to become parallel to the field, leading directly to a saturated paramagnetic state. rsc.orgmagnetism.eu

Evidence for such field-induced transitions has been observed in copper formate hydrates. In basic copper formate, Cu₂(OH)₃HCO₂, a spin-flop transition was noted at approximately 20 kOe when measured at 2 K, indicating metamagnetic-like behavior. researchgate.net

Antiferromagnetic resonance (AFMR) studies on copper(II) formate tetrahydrate, Cu(HCOO)₂·4H₂O, have also revealed field-induced instabilities. aip.orgaip.org When a magnetic field is applied along the crystallographic b-axis, an instability in the antiferromagnetic axis is observed at a field of 5.3 kOe. aip.orgaip.org This suggests a field-induced reorientation of the magnetic moments. Further calculations indicate that applying a magnetic field perpendicular to the antiferromagnetic axis (the a″-axis) above a certain critical value can induce a weak ferromagnetic state. aip.org While the iron-containing analogue in the guanidinium (B1211019) metal formate family, [C(NH₂)₃][Fe(HCOO)₃], explicitly shows both spin-flop and spin-flip transitions, the copper member is primarily noted for its low-dimensional character. researchgate.netresearchgate.net

G-tensor Anisotropy Investigations

The g-tensor (or g-factor) is a key parameter in electron paramagnetic resonance (EPR) and AFMR that quantifies the magnetic moment of an electron in a specific chemical environment. Its anisotropy, meaning its value depends on the orientation of the crystal in the magnetic field, is a direct probe of the local electronic structure and symmetry of the Cu²⁺ ion.

Investigations into copper formate hydrates have utilized resonance techniques to characterize this anisotropy. In studies of copper(II) formate tetrahydrate, AFMR modes were calculated using a model that included an anisotropic, antisymmetric g-tensor to explain the experimental data. aip.org The analysis helped to determine a set of "principal axes" for the magnetic crystal. aip.org

EPR studies on copper(II) ions doped into cadmium formate dihydrate, a structurally related system, provide insight into the g-tensor values expected for the copper hexahydrate complex. escholarship.org Single crystal EPR measurements determined the principal values of the rhombic g-tensor, which were found to be close to the rigid-lattice values even at room temperature, indicating a large static interaction at the copper site. escholarship.org The theory of how to interpret rhombic g-tensors in copper complexes has been well-established and is crucial for linking these experimental values to the underlying electronic structure. royalsocietypublishing.org

Reported g-Tensor Values for Cu²⁺ in Formate Lattices

| System | Measurement | Principal g-Values | Reference |

|---|---|---|---|

| Cu²⁺ in Cadmium Formate Dihydrate | Single Crystal EPR (Room Temp) | g₁=2.437, g₂=2.134, g₃=2.080 | escholarship.org |

| Powder EPR (Room Temp) | g₁=2.448, g₂=2.125, g₃=2.085 | escholarship.org |

Heat Capacity Studies Related to Magnetic Ordering Transitions

Heat capacity measurements are a powerful thermodynamic tool for identifying and characterizing phase transitions, including magnetic ordering. In the context of copper formate hydrates, anomalies in the heat capacity (Cₚ) as a function of temperature provide direct evidence of the onset of long-range magnetic order.

For basic copper formate, [Cu₃(OH)₄(HCOO)₂], heat capacity measurements revealed a λ-type anomaly peaking at 2.15 K. nih.gov This feature is characteristic of a second-order phase transition and confirms the magnetic transition temperature suggested by magnetic susceptibility data. nih.gov

In the case of copper formate dihydrate, Cu(HCOO)₂(H₂O)₂, heat capacity data showed a weak peak in the range of 4-5 K, along with the start of a larger peak below 4 K. desy.de These features strongly suggest that magnetic ordering occurs in this compound at low temperatures. desy.de

Similarly, for the perovskite-like guanidinium copper formate, [(CH₃)₂NH₂]Cu(HCOO)₃, heat capacity measurements pinpointed the Néel temperature at 5.2 K, complementing magnetic susceptibility data that showed a broad maximum around 50 K, indicative of its low-dimensional magnetic character. researchgate.net

Heat Capacity Anomalies at Magnetic Transitions

| Compound | Transition Temperature (from Cₚ) | Nature of Anomaly | Reference |

|---|---|---|---|

| [Cu₃(OH)₄(HCOO)₂] (Basic copper formate) | 2.15 K | λ-type anomaly | nih.gov |

| Cu(HCOO)₂(H₂O)₂ (Copper formate dihydrate) | 4-5 K | Weak peak | desy.de |

| [(CH₃)₂NH₂]Cu(HCOO)₃ (Dimethylammonium copper formate) | 5.2 K | Néel temperature peak | researchgate.net |

Thermal Decomposition Pathways and Reaction Kinetics of Copper Formate Hydrates

Mechanistic Studies of Dehydration Processes

The initial stage of thermal decomposition involves the removal of water of hydration. The pathway and kinetics of this dehydration are highly dependent on the specific hydrate (B1144303) form and its crystal structure.

The dehydration of copper formate (B1220265) hydrates, particularly copper(II) formate tetrahydrate (Cu(HCOO)₂·4H₂O), has been the subject of detailed kinetic analysis. Although structural studies indicate the presence of two distinct types of water molecules within the crystal lattice, kinetic studies of the dehydration of single crystals show that all four water molecules behave identically. d-nb.info The process is not characterized by discrete, separable steps for each water molecule but rather as a single kinetic event. d-nb.info

The dehydration reaction proceeds via the formation and advancement of a reactant/product interface. d-nb.info This interface moves into the crystal at a constant rate, primarily in the two dimensions parallel to the (001) planes which contain the copper and formate ions. d-nb.info The kinetics of this process can be accurately described by a two-dimensional contracting envelope equation. d-nb.info The water of hydration can also act as a catalyst, with its presence influencing the instability of the copper-formate bond. researchgate.net In some studies, particularly with amine complexes, the fourth water of hydration in the tetrahydrate is noted to generate intermediate exothermic reactions that accelerate the subsequent decomposition. researchgate.net

Kinetic parameters for the dehydration of single crystals of copper formate tetrahydrate have been determined under vacuum conditions. d-nb.info These findings provide a quantitative basis for understanding the stability and dehydration behavior of this hydrate.

| Parameter | Value | Conditions |

|---|---|---|

| Activation Energy (Ea) | 11.2 ± 0.2 kcal/mol H₂O | In vacuo, -45°C to +25°C |

| Overall Heat of Dissociation | 12.5 kcal/mol H₂O | |

| Kinetic Model | Two-dimensional contracting envelope |

The crystal structure of the copper formate hydrate plays a crucial role in its thermal decomposition. Different hydrates, such as copper(II) formate tetrahydrate and copper(II) formate dihydrate, exhibit distinct dehydration behaviors. nih.gov The dehydration process is accompanied by significant changes in the bonding of the formate groups and the remaining water molecules. nih.gov

Notably, two structurally different modifications of copper(II) formate dihydrate (Cu(HCOO)₂·2H₂O) have been prepared, and these differences in crystal structure are clearly reflected in their decomposition stoichiometry. nih.gov This demonstrates that the arrangement of atoms within the crystal lattice directly dictates the dehydration pathway. The dehydration of copper formate hydrates is generally controlled by the chemical reaction at the phase boundary between the hydrated reactant and the anhydrous product. nih.gov

Furthermore, the dehydration of copper(II) formate tetrahydrate can be a topotactic process, where the crystal structure of the resulting anhydrous salt is determined by the orientation of the parent hydrate crystal. researchgate.net This transformation involves the reorganization of Cu-O formate bonds across the layers of the parent structure after the water molecules are removed. researchgate.net The existence of various hydrates, including a unique layered copper formate with one-third of a water molecule (Cu(HCOO)₂·⅓H₂O), further underscores the structural diversity and its impact on thermal properties. nih.gov

Multi-step Dehydration Kinetics of Copper Formate Hydrates

Mechanisms of Formate Decomposition to Copper Metal

Following dehydration, the resulting anhydrous copper(II) formate undergoes further decomposition at higher temperatures, yielding metallic copper, carbon dioxide, and hydrogen. rsc.org This process involves the reduction of Cu(II) to Cu(0) through complex mechanistic steps.

Cu(HCOO)₂ → Cu + 2CO₂ + H₂ rsc.org

Mechanistic studies, supported by computational and experimental analysis, propose a pathway that involves both the breaking of the C-H bond (dehydrogenation) and the loss of CO₂ (decarboxylation). researchgate.netnih.gov The primary gaseous products released during the decomposition of crystalline copper formate at around 200°C are formic acid and carbon dioxide. researchgate.net The formation of hydrogen gas is also a key feature, which can contribute to the reduction of the copper ions. researchgate.net In studies involving amine-copper formate complexes, hydrogen bonding between the amine ligand and the formate ion is a key factor governing the activation energy for the dehydrogenation and decarboxylation reactions. nih.govacs.org

Recent studies on gas-phase copper formate clusters have provided detailed insight into the elementary steps of decomposition, highlighting the role of proton-coupled electron transfer (PCET). d-nb.inforesearchgate.net PCET is a reaction mechanism where an electron and a proton are transferred in a single, concerted step. nih.gov In the context of copper formate decomposition, PCET is a key step in the formation and release of formic acid from copper formate cluster anions like Cu(II)₂(HCO₂)₅⁻. d-nb.inforesearchgate.netresearchgate.net

The process is initiated by a hydride transfer from a formate ligand to a copper center, followed by the release of formic acid via PCET to a second formate ligand. d-nb.info This mechanism is particularly dominant in clusters containing two copper centers, which are concomitantly reduced from Cu(II) to Cu(I). d-nb.inforesearchgate.net This pathway avoids high-energy intermediates that would be formed if the electron and proton were transferred in separate steps. nih.gov

Gas-phase studies on the decomposition of anionic copper formate clusters, such as Cu(II)ₙ(HCO₂)₂ₙ₊₁⁻, show that larger clusters first break down into smaller, stoichiometric units. nih.govresearchgate.net For instance, Cu(II)₂(HCO₂)₅⁻ can decompose into Cu(I)₂(HCO₂)₃⁻. nih.gov These smaller clusters then undergo redox reactions. nih.gov

A significant intermediate formed during this process is a copper hydride. nih.govresearchgate.net The decomposition pathway can involve an initial decarboxylation to form a Cu(II) hydride species (e.g., Cu(II)(HCOO)₂H⁻), which then undergoes further reaction, such as losing a hydrogen atom, to produce a Cu(I) complex. d-nb.infonih.gov The monovalent copper formate clusters subsequently decompose exclusively via decarboxylation, leading to copper(I) hydrides. nih.govnih.gov In amine-complexed systems, the dimerization of a Cu(II) hydride intermediate has been proposed as a favorable pathway for the release of H₂ and the reduction of Cu(II) to Cu(I). nih.govacs.org

Influence of Amine Ligands on Thermal Decomposition

Tuning Decomposition Temperatures via Ligand Design

The design of the amine ligand is a key strategy for tuning the thermal decomposition temperature of copper formate complexes, a critical factor for applications like conductive ink sintering on temperature-sensitive substrates. d-nb.inforesearchgate.net While copper(II) formate typically decomposes around 200°C, complexation with suitable amine agents can lower this temperature to below 140°C. researchgate.netrsc.orgrsc.org

The type of amine—such as primary amines, secondary amines, alkanolamines, and pyridines—directly impacts the decomposition temperature. rsc.orgresearchgate.net For instance, complexes with alkanolamines like 2-amino-2-methyl-1-propanol (B13486) (AMP) are effective at lowering the decomposition temperature. rsc.org Similarly, copper formate bound to hexylamine (B90201) or octylamine (B49996) ligands has been shown to decompose in the range of 110-150°C. researchgate.net Studies have also demonstrated that pyridine (B92270) derivatives tend to have lower decomposition temperatures than their alkylamine counterparts. researchgate.net

Steric effects also play a role; using amines with longer carbon chains or more significant branching can lead to a decreased decomposition temperature due to steric hindrance. acs.org This principle allows for the rational design of ligands to achieve desired decomposition profiles for specific applications. rsc.org

Table 1: Decomposition Temperatures of Copper Formate with Various Amine Ligands

| Ligand | Ligand Type | Observed Decomposition Temperature/Range (°C) |

|---|---|---|

| None (Copper(II) Formate) | - | ~200 rsc.orgrsc.org |

| Hexylamine | Primary Alkylamine | 110 - 150 researchgate.net |

| Octylamine | Primary Alkylamine | 110 - 150 researchgate.net |

| Monoisopropanol amine (MIPA) | Alkanolamine | ~140-150 rsc.org |

| Pyridine Derivatives | Heterocyclic Aromatic Amine | < 135 researchgate.net |

| 2-amino-2-methyl-1-propanol (AMP) | Alkanolamine | Lowered decomposition temperature rsc.orgacs.org |

Hydrogen Bonding Effects on Activation Energy

Hydrogen bonding between the amine ligand and the formate ion is a critical factor governing the activation energy of the decomposition process. acs.orgnih.gov Specifically, hydrogen bonds can form between the hydrogen atoms of the amine's N-H group and the oxygen atoms of the formate ligand. d-nb.inforsc.org The number and strength of these hydrogen bonds directly correlate with the thermal stability of the complex.

Computational and experimental studies have shown that a greater number of possible hydrogen bonds leads to an increase in the decomposition temperature. d-nb.inforesearchgate.netrsc.org This is because the hydrogen bonding network stabilizes the complex, requiring more thermal energy to break the bonds and initiate decomposition. aip.orgresearchgate.net This provides a clear design principle:

Primary amines (R-NH₂) , with two N-H bonds, can form more extensive hydrogen bonding networks, generally leading to higher decomposition temperatures compared to other amine types. researchgate.netrsc.org

Secondary amines (R₂-NH) , with one N-H bond, form fewer hydrogen bonds, resulting in intermediate decomposition temperatures. researchgate.netrsc.org

Pyridine-based ligands , which lack N-H bonds, cannot form these hydrogen bonds and thus typically exhibit the lowest decomposition temperatures among the amine-copper formate complexes. researchgate.netrsc.orgresearchgate.net

This relationship between hydrogen bonding capability and thermal stability allows for the prediction and control of the activation energy for the dehydrogenation and decarboxylation reactions during decomposition. acs.orgnih.gov

Table 2: Correlation between Amine Type, Hydrogen Bonding, and Decomposition Temperature

| Amine Type | Available N-H for Hydrogen Bonding | General Effect on Decomposition Temperature |

|---|---|---|

| Primary Amines | 2 | Higher researchgate.netrsc.org |

| Secondary Amines | 1 | Intermediate researchgate.netrsc.org |

| Pyridines | 0 | Lower researchgate.netresearchgate.net |

Dimerization of Amino Copper Formate Intermediates

Mechanistic studies, supported by calculations and NMR analysis, have revealed the importance of dimeric intermediates in the thermal decomposition of amino copper formate complexes. acs.orgnih.gov The reduction of copper from Cu(II) to Cu(I) does not occur through a simple monomeric elimination. Instead, it proceeds in concert with the release of molecular hydrogen (H₂) via the dimerization of a Cu(II) hydride species. acs.orgnih.govresearchgate.net

This finding suggests that the monomeric elimination of H₂ is not a favorable pathway for the reduction of Cu(II) to Cu(I). acs.orgnih.gov Consequently, the dimeric amino copper formate is identified as a crucial intermediate in the copper reduction process. acs.orgresearchgate.net The thermodynamic stability of this dimeric intermediate is also dictated by the nature of the coordinated amine ligands, further linking ligand design to the specific mechanistic pathway of decomposition. acs.orgnih.gov

Kinetic Modeling of Thermal Decomposition Processes

Kinetic modeling is essential for understanding the complex mechanisms and reaction rates involved in the thermal decomposition of copper formate hydrates and their amine complexes. Various computational and analytical methods are employed to elucidate these processes.

First-principles electronic structure computations and Density Functional Theory (DFT) are powerful tools used to propose and examine mechanistic pathways for dehydrogenation and decarboxylation. acs.orgnih.govresearchgate.net These models help identify transition states and calculate the activation energies for different steps, providing insight into the rate-determining steps of the reaction. For example, DFT calculations have been instrumental in confirming that hydrogen bonding between the amine and formate ligands is a key factor governing the activation energy barriers. acs.orgnih.gov

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) in Decomposition Studies

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental thermal analysis techniques for studying the decomposition of copper formate hydrates and their amine complexes. d-nb.inforsc.orgresearchgate.net These methods provide quantitative information about the thermal stability, decomposition temperatures, and energetic changes associated with the process.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. d-nb.infokau.edu.sa In the context of copper formate amine complexes, TGA thermograms show distinct mass loss steps. These steps typically correspond to the initial loss of water molecules (dehydration), followed by the decomposition of the complex, which involves the release of the amine ligand and the breakdown of the formate ion into gaseous products like CO₂ and H₂. d-nb.inforesearchgate.netnih.gov The derivative of the TGA curve (DTG) shows the rate of mass loss, with peaks indicating the temperatures of the fastest decomposition rates. researchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. The resulting DSC curve reveals whether a process is endothermic (absorbs heat) or exothermic (releases heat). researchgate.netkau.edu.sa For copper formate complexes, DSC can detect the endothermic process of dehydration and the characteristic exothermic peaks associated with the decomposition of the complex to form metallic copper. rsc.orgresearchgate.net For example, the decomposition of a copper formate-monoisopropanol amine ink shows a distinct exothermic peak around 140°C. rsc.org

Together, TGA and DSC provide a comprehensive picture of the thermal decomposition process. uclm.es These techniques are frequently coupled with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) to analyze the evolved gases, confirming the decomposition products and elucidating the reaction mechanism. acs.orgd-nb.info

Table 3: Application of TGA and DSC in Decomposition Studies of Copper Formate Complexes

| Technique | Information Provided | Typical Findings for Copper Formate-Amine Complexes |

|---|---|---|

| TGA | Measures mass loss versus temperature. d-nb.inforsc.org | Reveals stepwise mass loss corresponding to dehydration, ligand loss, and formate decomposition. d-nb.info Allows determination of onset and completion temperatures of decomposition. d-nb.info |

| DTG | Measures the rate of mass loss. | Peaks indicate temperatures of maximum decomposition rates for different stages. researchgate.net |

| DSC | Measures heat flow into or out of the sample. researchgate.netuclm.es | Shows endothermic peaks for dehydration and characteristic exothermic peaks for the decomposition of the complex to metallic copper. rsc.orgresearchgate.net |

| TGA/DSC-MS/FTIR | Combines thermal analysis with evolved gas analysis. acs.orgd-nb.info | Identifies gaseous products (e.g., H₂O, CO₂, H₂, amine fragments) released at specific temperatures, confirming reaction pathways. acs.orgd-nb.inforesearchgate.net |

Computational and Theoretical Chemistry Studies of Copper Formate Hydrates

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying larger systems, including molecular clusters and solid-state materials, offering a balance between accuracy and computational cost.